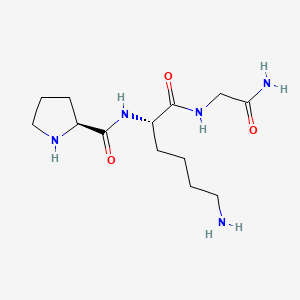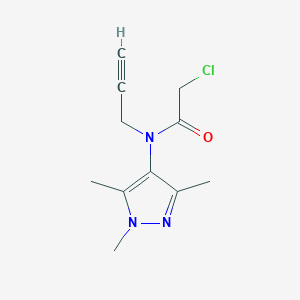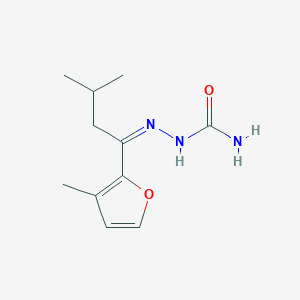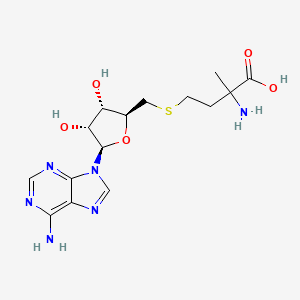
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid is a complex organic compound that features a purine base attached to a sugar moiety, which is further linked to an amino acid
Métodos De Preparación
The synthesis of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves multiple steps:
Synthesis of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler precursors such as formamide and glycine.
Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxytetrahydrofuran, is prepared through the reduction of a suitable precursor, such as a furan derivative.
Coupling of the Purine Base and Sugar Moiety: The purine base is then coupled with the sugar moiety through a glycosidic bond formation, typically using a Lewis acid catalyst.
Attachment of the Amino Acid: The final step involves the attachment of the amino acid, 2-amino-2-methylbutanoic acid, to the sugar-purine conjugate through a thioether linkage. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Análisis De Reacciones Químicas
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Hydrolysis: The glycosidic bond between the purine base and the sugar moiety can be hydrolyzed under acidic or basic conditions, leading to the separation of the two components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways, particularly those involving nucleic acids and amino acids.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can intercalate into DNA or RNA, affecting their structure and function. The amino acid moiety can interact with enzymes, potentially inhibiting their activity or altering their function. The compound may also be involved in signaling pathways, modulating cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid include:
Nucleoside Analogs: Compounds such as 2’,3’-dideoxyadenosine and 2’,3’-dideoxyinosine, which are used as antiviral agents.
Amino Acid Derivatives: Compounds like S-adenosylmethionine and S-adenosylhomocysteine, which play roles in methylation reactions and other biochemical processes.
The uniqueness of this compound lies in its combined structure of a purine base, sugar moiety, and amino acid, which allows it to participate in a wide range of biochemical and chemical reactions.
Propiedades
Número CAS |
61102-32-7 |
|---|---|
Fórmula molecular |
C15H22N6O5S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(17,14(24)25)2-3-27-4-7-9(22)10(23)13(26-7)21-6-20-8-11(16)18-5-19-12(8)21/h5-7,9-10,13,22-23H,2-4,17H2,1H3,(H,24,25)(H2,16,18,19)/t7-,9-,10-,13-,15?/m1/s1 |
Clave InChI |
WQDADBVRHZNWSM-JTPBVDGGSA-N |
SMILES isomérico |
CC(CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
SMILES canónico |
CC(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


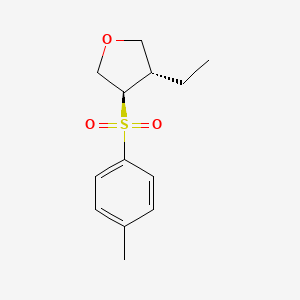
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
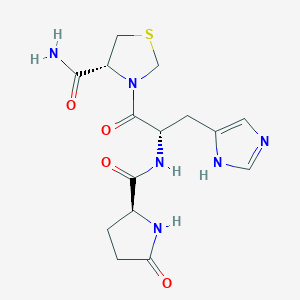
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
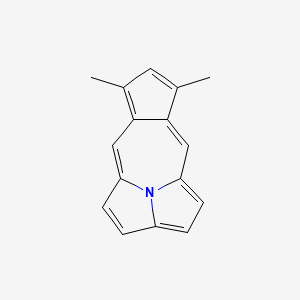
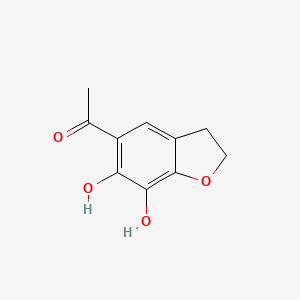
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
